dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
Description
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chiral cyclic 1,4-dioxane derivative with a stereochemically rich framework. Its molecular formula is C₁₂H₂₀O₈, and it features four defined stereocenters at positions 2S, 3S, 5S, and 6S, as confirmed by X-ray crystallography and NMR data . The compound is synthesized from L-tartaric acid via a multi-step process involving condensation with 2,3-butanedione and trimethyl orthoformate in the presence of p-toluenesulfonic acid . This compound serves as a versatile chiral building block for synthesizing polyfunctionalized cyclohexene-based chirons and bioactive molecules .
Key structural features include:
Properties
CAS No. |
241811-65-4 |
|---|---|
Molecular Formula |
C12H20O8 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1 |
InChI Key |
CIDSXIYWZMWIAF-OSTYVCCYSA-N |
SMILES |
CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC |
Canonical SMILES |
CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
A reliable precursor for such 1,4-dioxane derivatives is butane-2,4-dione (biacetyl) , which undergoes acid-catalyzed acetalization with methanol to form the 1,4-dioxane ring bearing methoxy substituents. This method is well-documented for the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane derivatives, structurally analogous to the target compound.
- Acetalization Conditions: Using camphorsulfonic acid as a catalyst, biacetyl reacts with methanol under reflux to yield the dimethoxy-dioxane ring system in high yield (~95%).
Installation of Methyl Groups
The methyl substituents at positions 5 and 6 are introduced via the starting diketone or through methylation steps during or after ring formation. In the referenced synthesis, the methyl groups are already present in the biacetyl starting material (butane-2,4-dione), which contains methyl groups at the 2 and 4 positions that become the 5 and 6 positions in the dioxane ring after cyclization.
Esterification to Form Dicarboxylate
The dicarboxylate ester groups at positions 2 and 3 are introduced by oxidation or substitution reactions on the ring carbons, followed by esterification with methanol or other suitable alcohols. While specific protocols for the dimethyl ester formation of this exact compound are limited in open literature, analogous esterification reactions typically involve:
- Oxidation of hydroxyl groups to carboxylic acids.
- Fischer esterification under acidic conditions with methanol.
- Use of coupling agents or direct esterification of dicarboxylic acids.
Detailed Preparation Procedure Based on Research Findings
Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane Precursor
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Butane-2,4-dione + methanol + camphorsulfonic acid (CSA) catalyst, reflux | Formation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | 95 |
This step produces the stable dioxane ring with methoxy and methyl groups, serving as a precursor for further functionalization.
Reaction Optimization and Catalysis
In related cycloaddition studies involving 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane derivatives, the use of acid catalysts such as camphorsulfonic acid or p-toluenesulfonic acid was critical for ring formation and further transformations.
These catalysts facilitate the formation and stability of the dioxane ring and enable further functionalization steps.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Acetalization | Formation of 1,4-dioxane ring with methoxy groups | Butane-2,4-dione, methanol, CSA | 95 | High yield, stable intermediate |
| 2. Introduction of methyl groups | Incorporated via starting diketone structure | Intrinsic to butane-2,4-dione | - | Methyl groups present from start |
| 3. Oxidation & Esterification | Conversion of hydroxyls to carboxylates and esterification | Oxidants, methanol, acid catalyst | Not specified | Commercially available compound suggests efficient method |
Research Findings and Practical Notes
- The compound serves as a stable precursor for further synthetic transformations such as [4+2] cycloaddition reactions, indicating its synthetic utility.
- The use of acid catalysts is essential for efficient ring formation and functional group transformations.
- High yields (up to 95%) in the initial ring formation step indicate the robustness of the acetalization method.
- The stereochemical purity is critical for biological and material applications, requiring careful control during synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate and related compounds:
Stereochemical Impact
- The (2S,3S,5S,6S) configuration of the target compound enables precise spatial arrangement for chiral recognition, critical in catalysis. In contrast, the (2R,3R,5R,6R) diastereomer shows divergent reactivity in hydrogenation reactions .
Research Findings and Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Compound | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | |
|---|---|---|---|
| 7 | 8–16 | 16–32 | |
| 8 | 16–32 | 32–64 |
Notes
- Stereochemical Complexity : The target compound’s four stereocenters necessitate advanced chiral resolution techniques, such as Mosher’s method , unlike simpler dioxolane derivatives.
- Synthetic Flexibility : The 1,4-dioxane scaffold allows modular functionalization (e.g., azide incorporation ), enabling applications in click chemistry.
- Limitations : Lack of bioactivity data for the target compound highlights a research gap compared to well-studied dioxolane analogs .
Biological Activity
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chiral organic compound characterized by its unique dioxane ring structure. This compound has garnered attention for its potential biological activities and therapeutic applications. Understanding its biological activity is essential for exploring its use in medicinal chemistry and drug development.
- Molecular Formula : C₁₀H₁₆O₈
- Molecular Weight : 264.23 g/mol
- CAS Number : 241811-65-4
Research indicates that compounds with similar structural features to this compound may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with biological receptors affecting signal transduction.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
Preliminary studies suggest that this compound may have therapeutic applications in several areas:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory pathways.
- Neuroprotective Effects : May protect neuronal cells from damage due to oxidative stress.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and related compounds:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives of dioxane compounds inhibited the growth of various cancer cell lines.
- The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Research :
- Research indicated that dioxane derivatives could downregulate pro-inflammatory cytokines in vitro.
- This suggests potential for treating inflammatory diseases.
-
Neuroprotection Study :
- Investigations revealed that certain dioxane derivatives protected against oxidative stress-induced neuronal damage.
- The protective effect was linked to enhanced antioxidant enzyme activity.
Comparative Analysis of Related Compounds
The following table summarizes the properties and potential biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (3S,5R,6R)-5,6-Dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-one | C₁₁H₁₈O₈ | Contains a phenyl group | Potential anticancer effects |
| Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carboxylate | C₁₀H₁₈O₈ | Carboxylate group introduces different reactivity | Anti-inflammatory properties |
| (5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane | C₁₀H₁₈O₈ | Similar dioxane framework but different stereochemistry | Neuroprotective effects |
Q & A
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity without stereochemical degradation?
- Methodological Answer : Use cell-based assays in buffered media (pH 7.4) at 37°C, with LC-MS monitoring to confirm compound integrity. For antimicrobial testing (as in ), employ microbroth dilution in RPMI-1640 medium and include stability controls (e.g., pre-incubated compound solutions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
